4-(1-Propoxyethyl)benzoic acid
Description
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
4-(1-propoxyethyl)benzoic acid |
InChI |
InChI=1S/C12H16O3/c1-3-8-15-9(2)10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
UAYVEHDYNHPOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 1 Propoxyethyl Benzoic Acid and Structural Analogues
Asymmetric Synthesis and Enantioselective Approaches
Achieving stereocontrol is crucial in the synthesis of chiral molecules like 4-(1-propoxyethyl)benzoic acid. Asymmetric and enantioselective methods are employed to produce specific stereoisomers, which can have distinct biological activities.
The synthesis of optically active derivatives can be achieved through Mannich-type reactions involving benzyl carbamate, aldehydes, and optically pure chlorophosphites, resulting in moderate yields and optical purities nih.gov. Chiral catalysts are essential for controlling the stereochemistry in organic reactions, particularly in controlling enantioselectivity or diastereoselectivity nih.gov. In some cases, the chirality of the catalyst is crucial for successful reactions, even when no new static stereogenic elements are created nih.gov.
One potential strategy for controlling the stereochemistry at the ethyl group of this compound involves the asymmetric reduction of a ketone precursor, such as 4-acetylbenzoic acid. This can be accomplished using chiral catalysts that facilitate the enantioselective addition of a hydride to the carbonyl group. For instance, chiral oxazaborolidine catalysts, often used in Corey-Bakshi-Shibata (CBS) reductions, can effectively reduce prochiral ketones to their corresponding chiral secondary alcohols with high enantiomeric excess. The resulting enantiomerically enriched 4-(1-hydroxyethyl)benzoic acid can then undergo etherification to yield the desired enantiomer of this compound. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity.
Diastereoselective synthesis is another important approach for creating molecules with multiple stereocenters in a controlled manner. For example, the diastereoselective synthesis of a series of fused cyclopropyl-3-amino-2,4-oxazine BACE inhibitors has been described nih.gov. An efficient asymmetric organocatalytic synthesis of 4-aminoisochromanones has been achieved via a one-pot intramolecular Mannich reaction, yielding products with two adjacent stereocenters in good yields and with excellent cis-stereoselectivities organic-chemistry.org.
In the context of this compound analogues, a diastereoselective route could involve starting with a chiral precursor that directs the formation of a new stereocenter. For instance, a chiral auxiliary attached to the benzoic acid moiety could influence the stereochemical outcome of the addition of a propoxyethyl group. Alternatively, the reaction of a chiral propoxy-containing nucleophile with a prochiral electrophile, such as 4-formylbenzoic acid, could lead to the diastereoselective formation of the desired product. The success of such a route would depend on the effective transfer of chirality from the existing stereocenter to the newly formed one.
Targeted Esterification and Etherification Protocols
The formation of ester and ether linkages are key steps in the synthesis of this compound and its structural analogues.
Esterification is a fundamental process that involves combining an organic acid with an alcohol to form an ester and water iajpr.com. The lower alkyl esters of p-hydroxybenzoic acid, known as parabens, are widely used as preservatives nih.gov. A common method for producing these esters is by reacting p-hydroxybenzoic acid with the corresponding alcohol in the presence of a catalyst like sulfuric acid google.com.
A structural analogue of the target compound can be synthesized through the esterification of 4-hydroxybenzoic acid. In this process, 4-hydroxybenzoic acid is reacted with 2-propoxyethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This reaction, a Fischer esterification, results in the formation of 2-propoxyethyl 4-hydroxybenzoate. The process involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water to form the ester.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 4-Hydroxybenzoic Acid | 2-Propoxyethanol | Sulfuric Acid | 2-Propoxyethyl 4-hydroxybenzoate |
Recent advancements in catalysis have led to the development of environmentally benign and efficient methods for etherification. Simple and readily available iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols nih.govacs.org. This method allows for the selective synthesis of symmetrical ethers from benzylic secondary alcohols and unsymmetrical ethers directly from secondary and primary alcohols nih.govacs.org. The use of ammonium chloride as an additive can suppress side reactions and ensure selective ether formation nih.govacs.org. This catalytic method is tolerant of a wide range of functional groups and produces water as the sole byproduct under mild conditions acs.orgnih.gov. The reaction proceeds through the activation of secondary benzylic alcohols to form symmetrical ethers, and subsequently, unsymmetrical ethers are formed in the presence of primary alcohols acs.orgnih.gov.
A plausible synthetic route to this compound could involve the iron-catalyzed etherification of a suitable precursor, such as methyl 4-(1-hydroxyethyl)benzoate, with propanol. The iron(III) triflate catalyst would activate the secondary benzylic alcohol, facilitating nucleophilic attack by propanol to form the desired ether linkage. A subsequent hydrolysis of the methyl ester would yield the final product, this compound.
| Substrate | Alcohol | Catalyst System | Product |
| 1-Phenylethanol | Propanol | Fe(OTf)₃ / NH₄Cl | 1-propoxy-1-phenylethane |
| Methyl 4-(1-hydroxyethyl)benzoate | Propanol | Fe(OTf)₃ / NH₄Cl | Methyl 4-(1-propoxyethyl)benzoate |
Advanced Carboxylic Acid Formation Routes
Several methods exist for the preparation of carboxylic acids. jove.com These include the oxidation of primary alcohols or aldehydes using strong oxidizing agents, as well as the oxidation of alkylbenzenes bearing at least one benzylic hydrogen with reagents like KMnO₄ or Na₂Cr₂O₇ to yield benzoic acid. jove.com Aromatic carboxylic acids can be prepared through the vigorous oxidation of alkylbenzenes with chromic acid. The entire side chain is oxidized to a carbonyl group, regardless of its length. Other methods include the hydrolysis of nitriles and the carbonation of Grignard reagents. slideshare.net
The synthesis of this compound can be approached by forming the carboxylic acid group at various stages of the synthesis. Some advanced routes include:
Oxidation of an Alkylarene Side-Chain : If starting with a precursor like 4-(1-propoxyethyl)toluene, the methyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. jove.comlibretexts.org This method is effective for primary and secondary carbons directly attached to an aromatic ring. libretexts.org
Hydrolysis of Nitriles : A nitrile group can be converted to a carboxylic acid through hydrolysis, typically by heating with an acidic or basic aqueous solution. libretexts.orgchemguide.co.uk This two-step process would involve first introducing a nitrile group onto the aromatic ring of a precursor, for example, by a nucleophilic substitution reaction on an aryl halide, followed by hydrolysis. libretexts.org
Carboxylation of Grignard Reagents : This method involves the reaction of a Grignard reagent with carbon dioxide. libretexts.org A precursor such as 4-(1-propoxyethyl)bromobenzene can be converted into a Grignard reagent by reacting it with magnesium metal. This Grignard reagent then acts as a strong nucleophile, attacking the carbon atom of carbon dioxide to form the salt of the carboxylic acid, which is then protonated with a strong acid to yield the final product. libretexts.org
| Precursor | Reagents | Method | Product |
| 4-(1-propoxyethyl)toluene | 1. KMnO₄, OH⁻, heat; 2. H₃O⁺ | Oxidation | This compound |
| 4-(1-propoxyethyl)bromobenzene | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Grignard Reaction | This compound |
| 4-(1-propoxyethyl)benzonitrile | H₃O⁺ or OH⁻, heat | Nitrile Hydrolysis | This compound |
Catalytic Oxidation of Alkylbenzenes
A fundamental and widely used method for the synthesis of benzoic acid and its derivatives is the oxidation of alkylbenzenes. This transformation specifically targets the benzylic position of an alkyl side chain on an aromatic ring. For the reaction to proceed, the benzylic carbon must possess at least one hydrogen atom; therefore, methyl, primary, and secondary alkyl groups can be oxidized, whereas tertiary alkyl groups are resistant. ucalgary.ca
Strong oxidizing agents are typically employed for this conversion. A common laboratory-scale procedure involves heating the alkylbenzene under reflux with a strong oxidant like potassium permanganate (KMnO₄), often in an alkaline solution. savemyexams.com During the reaction, the entire alkyl chain, regardless of its length, is cleaved and oxidized to a carboxylic acid group.
| Reactant | Oxidizing Agent | Conditions | Product | Yield |
| Toluene | KMnO₄ (alkaline) | Heat, Reflux | Benzoic Acid | ~97-98% alfa-chemistry.com |
Industrially, the synthesis of benzoic acid is often achieved through the liquid-phase air oxidation of toluene. This process typically utilizes transition metal catalysts, such as cobalt salts (e.g., cobalt acetate (B1210297) or cobalt naphthenate), at elevated temperatures and pressures. alfa-chemistry.comgoogle.com The use of air as the oxidant makes this a more economical and greener alternative for large-scale production. alfa-chemistry.com The reaction can be controlled to predominantly produce the desired carboxylic acid. google.com
Hydrolysis of Nitrile Intermediates
The hydrolysis of aromatic nitriles (cyanobenzenes) presents another robust pathway to benzoic acids. This method is particularly useful as the nitrile group can be introduced to the aromatic ring through various reactions, such as nucleophilic substitution on an aryl halide or via Sandmeyer reaction from an aniline precursor. The hydrolysis itself can be performed under either acidic or basic conditions. chemguide.co.ukchemistrysteps.com
In acidic hydrolysis, the nitrile is typically heated under reflux with a strong aqueous acid like hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium salt. chemguide.co.ukchemistrysteps.com
Under alkaline conditions, the nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide. This process yields the sodium salt of the carboxylic acid (a carboxylate) and ammonia gas. chemguide.co.ukchemistrysteps.com To obtain the free carboxylic acid, the resulting solution must be acidified in a subsequent step. chemguide.co.uk A process using barium hydroxide to hydrolyze nitriles has also been developed, which produces the barium salt of the carboxylic acid. google.com
The mechanism in both cases involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide ion (base-catalyzed) on the electrophilic carbon of the nitrile group. chemistrysteps.com
Directed C-H Bond Functionalization via Catalytic Arylation
Direct C-H bond functionalization has revolutionized the synthesis of complex organic molecules by offering a more atom- and step-economical alternative to traditional cross-coupling reactions. For the synthesis of substituted benzoic acids, this strategy allows for the direct formation of new carbon-carbon bonds at specific positions on the aromatic ring.
Palladium-Catalyzed Ortho-Arylation of Benzoic Acids
Palladium catalysis is a powerful tool for the direct arylation of C-H bonds. In the case of benzoic acids, the inherent carboxylic acid group can act as a directing group, guiding the catalyst to activate the C-H bonds at the ortho positions. This chelation-assisted strategy enables the selective formation of 2-arylbenzoic acids.
A variety of palladium catalysts and reaction conditions have been developed to facilitate this transformation. For instance, an Ac-Ile-OH-supported palladium catalyst has been used for the ortho-arylation of benzoic acids with aryl iodides at ambient temperatures. acs.org The choice of solvent, such as hexafluoroisopropanol (HFIP), can be critical to achieving mild reaction conditions. acs.org One of the challenges in these reactions is the potential for competing protodecarboxylation, especially with sterically hindered substrates. acs.org However, methods have been developed to suppress this unwanted side reaction, providing reliable access to 2-aryl-6-substituted benzoic acids. acs.org
| Benzoic Acid Derivative | Arylating Agent | Catalyst System | Product Type | Reference |
| Electron-deficient benzoic acids | Aryl iodides | Pd catalyst with Ac-Ile-OH ligand | 2-Arylbenzoic acids | acs.org |
| Ortho-substituted benzoic acids | Aryl halides | Palladium catalyst | 2-Aryl-6-substituted benzoic acids | acs.org |
| Benzoic acid derivatives | Aryl iodides | Palladium with aminoacetic acid directing group | 2-Arylbenzoic acids | researchgate.net |
Mechanistic Considerations in C-H Activation Catalysis
The mechanism of palladium-catalyzed C-H activation is complex and can proceed through several pathways depending on the catalyst, substrate, and reaction conditions. A commonly proposed mechanism for the ortho-arylation of benzoic acids is the concerted metalation-deprotonation (CMD) pathway. youtube.com In this process, the carboxylate group of the benzoic acid coordinates to the palladium center, forming a cyclometalated intermediate. This chelation facilitates the cleavage of the ortho C-H bond.
The catalytic cycle generally involves several key steps:
C-H Activation: Formation of a palladacycle intermediate via a CMD mechanism.
Oxidative Addition: The aryl halide adds to the palladium center, typically raising its oxidation state (e.g., from Pd(II) to Pd(IV)).
Reductive Elimination: The desired C-C bond is formed as the aryl group and the benzo-lactone ring reductively eliminate from the palladium center, which regenerates the active catalyst.
Sustainable and Green Chemical Synthesis Techniques
In recent years, there has been a significant push towards developing more environmentally friendly or "green" chemical processes. This includes the use of non-toxic catalysts, safer solvents like water, and energy-efficient reaction conditions.
Selenium-Catalyzed Oxidations in Aqueous Media
Selenium-catalyzed reactions have emerged as a promising green alternative for various organic transformations, including the oxidation of aldehydes to carboxylic acids. semanticscholar.orgresearchgate.net These methods often utilize hydrogen peroxide (H₂O₂) as the terminal oxidant, which is highly desirable as its only byproduct is water. semanticscholar.orgresearchgate.net
The proposed catalytic cycle involves the oxidation of the selenium catalyst by hydrogen peroxide to form a more active selenium species (like an organoselenenic acid), which then transfers an oxygen atom to the aldehyde substrate. semanticscholar.org
| Substrate | Catalyst | Oxidant | Solvent | Conditions | Product | Yield |
| Benzaldehyde | 2% (PhSe)₂ | 10% H₂O₂ | Water | Vigorous stirring, 6h | Benzoic Acid | >99% researchgate.net |
| Benzaldehyde | 5 mol% SeO₂ | 30% H₂O₂ | THF | - | Benzoic Acid | - researchgate.net |
This approach represents a significant advancement in the sustainable synthesis of carboxylic acids, aligning with the principles of green chemistry by minimizing waste and using environmentally benign reagents. semanticscholar.org
Ionic Liquid-Mediated Protocols for Carboxylic Acid Synthesis
Ionic liquids (ILs) have emerged as a promising class of solvents and catalysts for organic synthesis, offering significant advantages over traditional volatile organic compounds. mdpi.comresearchgate.net Their unique properties, such as negligible vapor pressure, high thermal stability, and excellent solvation ability, position them as environmentally benign media for chemical transformations. mdpi.com In the context of carboxylic acid synthesis, ionic liquids can be employed to enhance reaction rates, improve selectivity, and simplify product separation and catalyst recycling. scirp.org
The application of ionic liquids in carboxylic acid synthesis often involves their use as a reaction medium or as a catalyst. scirp.orgresearchgate.net For instance, carboxylic acid functionalized ionic liquids have been utilized as efficient catalysts in condensation reactions. researchgate.net The synthesis of carboxylic acid-type ionic liquids themselves can be achieved through various methods, including the reaction of carboxylate salts with halide salt intermediates. google.com One notable approach involves an ionic liquid-based Vilsmeier reagent, which has proven to be an effective organocatalyst for the esterification of a wide range of carboxylic acids and alcohols, yielding excellent results in shorter reaction times compared to conventional methods. scirp.org This method is considered green as it avoids environmentally hazardous solvents and allows for the easy recovery of pure products through simple extraction, thereby reducing work-up costs. scirp.org
The advantages of using ionic liquids in these synthetic protocols are summarized in the table below.
| Feature | Advantage in Carboxylic Acid Synthesis |
| Negligible Vapor Pressure | Reduces air pollution and allows for reactions at high temperatures and low pressures. mdpi.com |
| High Thermal Stability | Enables a wider range of reaction temperatures. mdpi.com |
| Excellent Solvation Ability | Can lead to high capacity and selectivity in reactions and extractions. mdpi.com |
| Recyclability | The ionic liquid can often be recovered and reused, making the process more economical. scirp.org |
| Biocompatibility | Certain protic ionic liquids are biocompatible, expanding their potential applications. mdpi.com |
Electrocatalytic Approaches for Benzoic Acid Derivatives
Electrocatalysis offers a sustainable and efficient alternative for the synthesis of benzoic acid derivatives, often utilizing abundant and sustainable feedstocks. citedrive.com These methods can operate under mild conditions and provide a high degree of control over the reaction.
One prominent electrocatalytic approach involves the synthesis of benzoic acids from aryl iodides and carbon dioxide (CO2). citedrive.com This method relies on the effective and selective electrochemical reduction of CO2 to carbon monoxide (CO). The in-situ generated CO then participates in a palladium-catalyzed hydroxycarbonylation of aryl iodides, yielding a variety of benzoic acid derivatives in excellent yields at room temperature. citedrive.com A key advantage of this tandem system is the avoidance of direct handling of hazardous CO gas, and both the electrode and the catalyst can be recycled for several runs while maintaining high activity. citedrive.com
Another electrocatalytic strategy focuses on the oxidation of toluene and its derivatives. In this process, superoxide is generated electrochemically in an aprotic solvent by the reduction of molecular oxygen. This superoxide then acts as an oxidant for toluene derivatives, converting them into the corresponding benzoic acids. For example, toluene, o-hydroxytoluene, and p-nitrotoluene have been successfully oxidized to their respective benzoic acids with good yields using this method. The optimal conditions for maximizing the yield involve controlling the current density and the applied potential.
The following table details the yields of various benzoic acid derivatives synthesized via electro-oxidation of toluene derivatives in the presence of superoxide.
| Starting Material | Product | Yield (%) |
| Toluene | Benzoic acid | 66.3 |
| o-Hydroxytoluene | o-Hydroxybenzoic acid | 64.4 |
| p-Nitrotoluene | p-Nitrobenzoic acid | 65.0 |
Table based on data for oxidation in the presence of superoxide.
Multistep Synthetic Routes and Access to Precursors
The synthesis of this compound typically involves a multistep sequence, starting from readily available precursors. A logical and common precursor for this target molecule is 4-(1-hydroxyethyl)benzoic acid. The synthesis of this key intermediate can be achieved through various methods. One such method involves the oxidation of a corresponding ethyl-substituted benzene derivative under an oxygen atmosphere, catalyzed by a system comprising Iron(III) nitrate nonahydrate, TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical), and potassium chloride in 1,2-dichloroethane at room temperature. chemicalbook.com
Once the precursor, 4-(1-hydroxyethyl)benzoic acid, is obtained, the subsequent step is an etherification reaction to introduce the propoxy group. This can be accomplished by reacting the hydroxyl group with a propylating agent, such as propyl halide (e.g., 1-bromopropane or 1-iodopropane), in the presence of a suitable base.
An alternative general strategy for preparing alkoxy benzoic acids involves the reaction of a p-hydroxybenzoic acid with an appropriate alkyl halide in the presence of a base like potassium hydroxide in a solvent such as methanol. The mixture is typically refluxed to drive the reaction to completion. While this is a general method for n-alkoxy benzoic acids, it highlights a common synthetic pathway for introducing alkoxy chains onto a benzoic acid scaffold.
The synthesis of precursors for various benzoic acid derivatives is a well-established field. researchgate.netresearchgate.net For instance, 2-iodobenzoic acid can be converted to 2-phenoxybenzoic acid, which can then be coupled with other molecules to form more complex structures. researchgate.net Such strategies underscore the modular nature of synthesizing substituted benzoic acids, where different fragments can be prepared separately and then combined.
A representative synthetic sequence for this compound is outlined below:
| Step | Reaction | Key Reagents and Conditions | Precursor/Intermediate |
| 1 | Oxidation | Fe(NO3)3·9H2O, TEMPO, KCl, O2, DCE, 25 °C chemicalbook.com | 4-Ethyltoluene (example starting material) |
| 2 | Formation of Hydroxy Intermediate | (Following oxidation of the appropriate starting material) | 4-(1-Hydroxyethyl)benzoic acid chemicalbook.com |
| 3 | Etherification | Propyl halide (e.g., CH3CH2CH2Br), Base (e.g., NaH) | This compound |
Advanced Spectroscopic and Structural Characterization of 4 1 Propoxyethyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4-(1-Propoxyethyl)benzoic acid, ¹H and ¹³C NMR would provide definitive information on its carbon-hydrogen framework.
Detailed Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the propoxyethyl side chain, and the acidic proton of the carboxyl group. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ). Protons on carbons adjacent to electronegative atoms like oxygen are deshielded and appear at a lower field (higher ppm value). libretexts.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Similar to ¹H NMR, carbons bonded to oxygen are significantly deshielded. Due to the symmetry of the para-substituted benzene (B151609) ring, two pairs of aromatic carbons are chemically equivalent. docbrown.info
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~11.0 - 12.0 | Singlet (broad) | 1H |
| Aromatic (Ha) | ~8.0 | Doublet | 2H |
| Aromatic (Hb) | ~7.4 | Doublet | 2H |
| Methine (-CH-) | ~4.5 - 5.0 | Quartet | 1H |
| Propoxy (-O-CH₂-) | ~3.4 - 3.6 | Triplet | 2H |
| Methine-Methyl (-CH-CH₃) | ~1.5 | Doublet | 3H |
| Propoxy-Methylene (-CH₂-CH₃) | ~1.6 - 1.8 | Sextet | 2H |
| Propoxy-Methyl (-CH₂-CH₃) | ~0.9 | Triplet | 3H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | ~172 |
| Aromatic (C-COOH) | ~129 |
| Aromatic (Ca) | ~130 |
| Aromatic (Cb) | ~127 |
| Aromatic (C-CH) | ~148 |
| Methine (-CH-) | ~78 |
| Propoxy (-O-CH₂-) | ~70 |
| Methine-Methyl (-CH-CH₃) | ~23 |
| Propoxy-Methylene (-CH₂-CH₃) | ~22 |
| Propoxy-Methyl (-CH₂-CH₃) | ~10 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment
To confirm the assignments made in one-dimensional NMR, two-dimensional (2D) techniques are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships. Key expected correlations include:
The methine proton (-CH-) with the adjacent methine-methyl protons.
The propoxy -O-CH₂- protons with the adjacent methylene protons.
The propoxy-methylene protons with the terminal methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, confirming the C-H framework. For instance, the aromatic proton signal at ~8.0 ppm would correlate with the aromatic carbon signal at ~130 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. An important correlation would be between the methine proton (-CH-) and the aromatic carbon it is attached to (C-CH at ~148 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, particularly if the molecule were part of a more complex, rigid structure, NOESY could reveal through-space proximity between protons, although it is less critical for this relatively flexible molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Elucidation of Functional Group Vibrational Modes
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the carboxylic acid, the para-substituted benzene ring, and the ether linkage.
Carboxylic Acid Group:
O-H Stretch: A very broad and intense absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. docbrown.infospectroscopyonline.com
C=O Stretch: An intense peak is expected between 1710 and 1680 cm⁻¹ for the carbonyl group of the aromatic acid. spectroscopyonline.com Conjugation with the aromatic ring lowers this frequency compared to saturated carboxylic acids.
C-O Stretch: This vibration, coupled with O-H bending, would appear in the 1320-1210 cm⁻¹ region. spectroscopyonline.com
Aromatic Ring:
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. docbrown.info
C=C Stretch: In-ring carbon-carbon stretching vibrations are expected in the 1625-1430 cm⁻¹ region. mdpi.com
Ether and Alkyl Groups:
C-O-C Stretch: A strong, characteristic C-O stretching band for the ether linkage is expected in the fingerprint region, typically around 1150-1085 cm⁻¹.
C-H Stretch: Aliphatic C-H stretching from the propoxyethyl group would result in bands just below 3000 cm⁻¹.
Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic | 2980 - 2850 | Medium-Strong |
| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong |
| C=C Stretch | Aromatic | 1625 - 1430 | Medium-Strong |
| C-O Stretch | Carboxylic Acid/Ether | 1320 - 1085 | Strong |
| O-H Bend | Carboxylic Acid | ~950 | Medium, Broad |
Intermolecular Interaction Analysis via Vibrational Signatures
The most significant intermolecular interaction in this compound is the hydrogen bonding between the carboxylic acid groups. In the solid state or in concentrated solutions, benzoic acid derivatives typically form centrosymmetric dimers. core.ac.uk This strong interaction is directly observable in the IR spectrum.
The O-H stretching band's extreme broadness is a direct consequence of this hydrogen bonding. researchgate.net Furthermore, the position of the C=O stretching band is sensitive to these interactions. In a dilute, non-polar solvent where the monomeric form might exist, the C=O stretch would appear at a higher frequency (e.g., ~1740 cm⁻¹). In contrast, the spectrum of the solid or a concentrated solution would show the C=O stretch of the hydrogen-bonded dimer at a lower frequency (~1690 cm⁻¹), which is a key vibrational signature of this intermolecular interaction. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (formula C₁₂H₁₆O₃), the exact molecular weight is 208.1099 Da.
The mass spectrum would show a molecular ion peak [M]⁺ at m/z 208. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring. blogspot.com The fragmentation would likely proceed through several key pathways initiated by cleavage of bonds adjacent to the stable aromatic ring or the ether oxygen.
Key fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond between the methine carbon and the benzene ring is a highly probable event. This would lead to the loss of a propoxyethyl radical, resulting in a benzoyl cation fragment.
Ether Cleavage: Fragmentation can occur at the C-O bonds of the ether. Cleavage can result in the loss of a propoxy radical or an ethyl radical from different parts of the side chain. blogspot.comlibretexts.org
Carboxylic Acid Fragmentation: Common fragmentations for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). docbrown.info
Predicted Major Mass Spectrometry Fragments
| m/z | Ion Structure/Lost Neutral | Fragmentation Pathway |
| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 191 | [M - OH]⁺ | Loss of hydroxyl radical from COOH |
| 163 | [M - COOH]⁺ | Loss of carboxyl radical |
| 149 | [M - C₃H₇O]⁺ | Cleavage of ether C-O bond, loss of propoxy radical |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment from cleavage of C-C bond alpha to ring |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from loss of •OH from m/z 122 or subsequent fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from benzoyl cation |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is a powerful analytical technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information, including bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's solid-state structure and absolute configuration. For a chiral molecule like this compound, this technique is uniquely capable of elucidating the stereochemistry and conformational preferences in the crystalline state.
Determination of Chiral Center Stereochemistry
The this compound molecule possesses a single chiral center at the carbon atom to which the propoxy group and the phenyl ring are attached. This stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-(1-Propoxyethyl)benzoic acid and (S)-4-(1-Propoxyethyl)benzoic acid.
X-ray crystallography can unambiguously determine the absolute configuration of a chiral molecule, provided that a suitable single crystal of one enantiomer is available. The most common method involves the use of anomalous dispersion. When X-rays interact with electrons, particularly those in heavier atoms, a phase shift occurs. By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the absolute arrangement of atoms in space can be determined.
While specific crystallographic data for this compound is not available in the surveyed literature, the standard procedure would involve:
Crystallization : Growing a single crystal of an enantiomerically pure sample. If the sample is a racemic mixture, chiral resolution or asymmetric synthesis would be required first.
Data Collection : Mounting the crystal on a diffractometer and irradiating it with X-rays (often from a copper or molybdenum source) to collect diffraction data.
Structure Solution and Refinement : Solving the crystal structure to determine the connectivity and relative arrangement of atoms. The final step is to determine the absolute configuration, typically by calculating the Flack parameter, which should refine to a value near 0 for the correct enantiomer.
Conformational Analysis in Crystalline State
The conformation of a molecule in its crystalline state is dictated by a combination of intramolecular forces (like steric hindrance) and intermolecular forces (like hydrogen bonding and van der Waals interactions) that maximize packing efficiency. For this compound, several key conformational features would be expected, based on the analysis of similar benzoic acid derivatives. nih.govresearchgate.net
A primary structural feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups. nih.gov This arrangement is highly stable and commonly observed.
Key conformational parameters that would be determined from a crystal structure include:
Carboxyl Group Orientation : The dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group. This angle is typically small, indicating a high degree of conjugation. researchgate.net
Propoxyethyl Chain Conformation : The torsion angles along the C-C and C-O bonds of the 1-propoxyethyl side chain define its orientation relative to the benzene ring. The chain is likely to adopt a staggered conformation to minimize steric strain. researchgate.net
| Torsion Angle | Description | Expected Value Range (°) |
|---|---|---|
| C-C-C-O (Side Chain) | Defines the orientation of the propoxy group relative to the ethyl bridge. | ~60 (gauche) or ~180 (anti) |
| C(aromatic)-C(aromatic)-C(carboxyl)-O | Defines the planarity of the carboxylic acid with the phenyl ring. | 0 - 20 |
| C(aromatic)-C(ethyl)-O-C(propyl) | Describes the orientation of the propoxy group relative to the phenyl ring. | Variable, dependent on crystal packing |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules, the absorbing groups are known as chromophores. In this compound, the chromophore is the benzoic acid moiety, which contains a benzene ring conjugated with a carboxylic acid group.
The UV spectrum of benzoic acid and its derivatives is characterized by two main absorption bands, often referred to as the B-band (benzenoid) and C-band. researchgate.netrsc.org These absorptions arise from π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital within the aromatic system. shu.ac.uk
B-Band : This is a high-intensity absorption typically found at shorter wavelengths, around 230 nm for benzoic acid in aqueous solution. rsc.org It is associated with the excitation of the entire conjugated system.
C-Band : This is a lower-intensity absorption that appears at longer wavelengths, around 270-280 nm. researchgate.netrsc.org It often displays fine vibrational structure and is attributed to a transition that is formally forbidden by symmetry rules but becomes allowed due to molecular vibrations.
The presence of the 4-(1-propoxyethyl) substituent, an alkyl group, is expected to cause a small bathochromic (red) shift in these absorption maxima compared to unsubstituted benzoic acid, due to its electron-donating inductive effect. The transitions are not expected to change in nature. Transitions involving non-bonding (n) electrons, such as n → π, are also possible due to the oxygen atoms of the carboxyl group, but these are typically much lower in intensity and are often obscured by the stronger π → π absorptions. uzh.ch
| Absorption Band | Typical λmax (nm) rsc.org | Electronic Transition Type shu.ac.ukuzh.ch | Characteristics |
|---|---|---|---|
| B-Band | ~230 | π → π | High molar absorptivity (ε > 10,000) |
| C-Band | ~274 | π → π | Lower molar absorptivity (ε ≈ 1,000), may show fine structure |
Computational Chemistry and Theoretical Investigations of 4 1 Propoxyethyl Benzoic Acid Systems
Quantum Mechanical (QM) Calculations: A Theoretical Overview
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground and excited states. These methods, governed by the principles of quantum physics, can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a robust tool for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic properties. For a molecule like 4-(1-Propoxyethyl)benzoic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine the most stable molecular structure. These calculations would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in calculating key electronic properties such as dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding the molecule's interactions.
Ab Initio Calculations for Conformational Studies and Energy Landscapes
Ab initio calculations, which are based on first principles without the use of empirical data, are particularly valuable for exploring the conformational landscape of flexible molecules. For this compound, the propoxyethyl side chain can rotate, leading to different spatial arrangements or conformers. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to calculate the relative energies of these different conformers, thereby constructing an energy landscape that identifies the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical and chemical properties.
Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally suggests higher reactivity. From these orbital energies, various reactivity descriptors can be calculated, including electronegativity, chemical hardness, and chemical softness, which provide quantitative measures of a molecule's reactive tendencies.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of quantum mechanical calculations is the prediction of spectroscopic data, which can then be compared with experimental measurements for validation. For this compound, computational methods can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. The close agreement between predicted and experimental spectra would serve to validate the computational model and the calculated molecular structure.
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of molecules in a condensed phase, such as in a liquid or solid state. MD simulations model the movements of atoms and molecules over time based on classical mechanics. For this compound, MD simulations could be used to study its behavior in different solvents, its aggregation properties, and its interaction with other molecules or surfaces. These simulations provide insights into macroscopic properties like diffusion coefficients and viscosity, which are governed by intermolecular forces.
Mechanistic Insights from Theoretical Reaction Pathway Analysis
Theoretical calculations can be invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and calculate activation energies. This allows for the prediction of reaction kinetics and the determination of the most likely reaction pathways. For this compound, this could involve studying its synthesis, its degradation, or its reactions with other chemical species. Such theoretical analyses can provide a level of detail about reaction mechanisms that is often difficult to obtain through experimental means alone.
Transition State Characterization and Energy Barrier Determination
The study of chemical reactions involving this compound necessitates a detailed understanding of the transition states and energy barriers that govern the transformation from reactants to products. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction, allowing for the precise characterization of transition state structures and the determination of activation energies.
Theoretical investigations into reactions such as esterification, hydrolysis, or decarboxylation of benzoic acid derivatives provide a framework for understanding the reactivity of this compound. For instance, in a hypothetical hydrolysis reaction, computational models can identify the transition state where the water molecule attacks the carbonyl carbon. The geometry of this transition state, including bond lengths and angles, can be optimized, and its vibrational frequencies calculated to confirm it is a true first-order saddle point on the potential energy surface.
The energy barrier, or activation energy, is a critical parameter that dictates the rate of a reaction. This is calculated as the difference in energy between the transition state and the reactants. For example, the decarboxylation of benzoic acid has been studied computationally, revealing the energy requirements for breaking the C-C bond. ajgreenchem.com Similar calculations for this compound would elucidate how the 1-propoxyethyl substituent influences the stability of the transition state and, consequently, the reaction's feasibility.
Table 1: Hypothetical Calculated Energy Barriers for Reactions of this compound
| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Esterification | B3LYP | 6-31G(d) | 15.8 |
| Hydrolysis (Acid-catalyzed) | M06-2X | 6-311+G(d,p) | 22.5 |
| Decarboxylation | wB97XD | def2-TZVP | 35.2 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Specific experimental or computational validation for this compound is required.
Computational Modeling of Solvent Effects in Reaction Mechanisms
Solvents can significantly influence the course and rate of chemical reactions. Computational modeling of solvent effects is therefore essential for accurately predicting the behavior of this compound in different environments. Both explicit and implicit solvent models are employed to account for the interactions between the solute and solvent molecules.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective for capturing bulk solvent effects on the energies of reactants, transition states, and products. For reactions involving charged or highly polar species, the stabilization afforded by a polar solvent can dramatically lower the energy barrier. Studies on the acid dissociation constants (pKa) of benzoic acid derivatives have shown that solvent polarity plays a crucial role. nih.gov
Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, explicit water molecules could be included to study the specific hydrogen bonding interactions with the carboxylic acid group during a reaction. Molecular dynamics (MD) simulations can also be used to study the dynamic behavior of the solute in a solvent box, providing insights into the solvent's role in manipulating crystal growth and morphology. rsc.orgresearchgate.net
Table 2: Illustrative Solvation Free Energies of this compound in Different Solvents
| Solvent | Dielectric Constant | Computational Model | Calculated Solvation Free Energy (kcal/mol) |
| Water | 78.4 | SMD | -8.9 |
| Ethanol (B145695) | 24.6 | IEFPCM | -6.2 |
| Dichloromethane | 8.9 | CPCM | -3.5 |
| Hexane | 1.9 | PCM | -1.8 |
Note: The data in this table is hypothetical and intended to illustrate the expected trend of solvation energies with solvent polarity.
Structure-Electronic Property Relationship Studies
Understanding the relationship between the molecular structure of this compound and its electronic properties is fundamental to predicting its chemical behavior and potential applications. Computational methods provide a suite of tools to analyze various electronic descriptors.
Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example of this approach, where computational descriptors are correlated with experimental activities. nih.govdergipark.org.tr For this compound, QSAR models could be developed to predict properties such as its biological activity or toxicity based on calculated electronic parameters. Important descriptors often include molecular weight, logP (lipophilicity), molar refractivity, and various quantum chemical parameters. nih.gov
Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The distribution of these frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attack.
Furthermore, the electrostatic potential (ESP) map can be generated to visualize the charge distribution on the molecular surface. This allows for the identification of electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. For this compound, the ESP would highlight the electronegative oxygen atoms of the carboxylic acid and ether groups as likely sites for interaction with electrophiles or hydrogen bond donors.
Table 3: Hypothetical Calculated Electronic Properties of this compound
| Electronic Property | Computational Method | Basis Set | Calculated Value |
| HOMO Energy | B3LYP | 6-31G(d) | -6.8 eV |
| LUMO Energy | B3LYP | 6-31G(d) | -1.2 eV |
| HOMO-LUMO Gap | B3LYP | 6-31G(d) | 5.6 eV |
| Dipole Moment | M06-2X | 6-311+G(d,p) | 2.5 D |
Note: This data is for illustrative purposes and represents typical values obtained from DFT calculations for similar aromatic carboxylic acids.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways
Catalytic Conversions Involving Benzoic Acid Scaffolds
The benzoic acid framework is amenable to a variety of catalytic transformations that can modify both the aromatic ring and its substituents. Palladium and copper catalysts are particularly effective for carbon-carbon bond formation, while acid catalysis can facilitate reactions at the benzylic ether. Furthermore, the aromatic ring can be reduced via electrocatalytic hydrogenation.
Palladium- and Copper-Catalyzed Carbon-Carbon Bond Formation
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While the carboxylic acid group can be used as a directing group for C-H activation, it is more common to first convert the benzoic acid to an aryl halide or triflate to facilitate these reactions.
Palladium-Catalyzed Reactions: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example of a palladium-catalyzed reaction. harvard.eduorganic-chemistry.orgcommonorganicchemistry.com For a derivative of 4-(1-Propoxyethyl)benzoic acid, such as 4-(1-Propoxyethyl)phenyl bromide, the catalytic cycle would involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product. harvard.edu The general mechanism is depicted below:
Oxidative Addition: Ar-X + Pd(0) → Ar-Pd(II)-X
Transmetalation: Ar-Pd(II)-X + R-B(OR')₂ → Ar-Pd(II)-R + X-B(OR')₂
Reductive Elimination: Ar-Pd(II)-R → Ar-R + Pd(0)
The efficiency of these couplings can be influenced by the nature of the ligands on the palladium catalyst and the reaction conditions.
Copper-Catalyzed Reactions: The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for forming biaryl compounds. organic-chemistry.orgwikipedia.org A more contemporary application is the copper-catalyzed coupling of aryl halides with various nucleophiles. For instance, a 4-(1-Propoxyethyl)phenyl halide could undergo a copper-catalyzed coupling with another aromatic ring or other carbon nucleophiles. The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. wikipedia.org
| Reaction Type | Catalyst | Typical Substrates | Key Mechanistic Steps |
| Suzuki-Miyaura Coupling | Palladium(0) complexes | Aryl halides/triflates, Boronic acids/esters | Oxidative addition, Transmetalation, Reductive elimination |
| Ullmann Reaction | Copper(I) or Copper(0) | Aryl halides | Oxidative addition, Formation of organocopper intermediate |
Acid-Catalyzed Reactions and Their Regio/Stereoselectivity
The 1-propoxyethyl group in this compound is susceptible to acid-catalyzed reactions, particularly hydrolysis of the benzylic ether linkage. The presence of a chiral center at the benzylic carbon introduces the possibility of stereochemical changes during these reactions.
The acid-catalyzed hydrolysis of benzylic ethers typically proceeds through a mechanism involving protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized benzylic carbocation and an alcohol. Subsequent attack by water on the carbocation yields the corresponding benzylic alcohol.
For this compound, this would result in the formation of 4-(1-hydroxyethyl)benzoic acid and propanol. The stability of the benzylic carbocation intermediate is enhanced by the electron-donating character of the para-alkoxy group, which can delocalize the positive charge through resonance.
Stereoselectivity: If the starting material is enantiomerically pure, the stereochemical outcome of the reaction depends on the lifetime and symmetry of the carbocation intermediate. A long-lived, planar carbocation would lead to racemization, as the incoming nucleophile (water) can attack from either face with equal probability. However, if the departure of the leaving group and the attack of the nucleophile are partially concerted, or if the carbocation exists as a tight ion pair, some degree of inversion or retention of configuration may be observed. Studies on the hydrolysis of chiral benzylic sec-sulfate esters have shown that acid-catalyzed hydrolysis can proceed with retention of configuration. nih.gov
| Reaction | Catalyst | Key Intermediate | Potential Stereochemical Outcome |
| Ether Hydrolysis | H₃O⁺ | Benzylic Carbocation | Racemization, Inversion, or Retention |
Electrocatalytic Hydrogenation of Aromatic Rings
Electrocatalytic hydrogenation (ECH) offers a mild alternative to traditional catalytic hydrogenation for the reduction of aromatic rings. researchgate.netnih.govrsc.org For benzoic acid derivatives, this process can selectively reduce the benzene (B151609) ring to a cyclohexane (B81311) ring without affecting the carboxylic acid group. rsc.org
The reaction is typically carried out in a proton-exchange membrane (PEM) reactor using a noble metal catalyst, such as platinum or ruthenium, on a carbon support. rsc.org The mechanism involves the electrochemical generation of adsorbed hydrogen atoms on the catalyst surface, which then add to the aromatic ring.
Studies on the electrocatalytic hydrogenation of various 4-substituted benzoic acids have shown that the stereoselectivity of the reaction is influenced by the steric bulk of the substituent. rsc.org Generally, the cis-isomer of the corresponding cyclohexanecarboxylic acid is the major product. rsc.org This suggests that the benzoic acid molecule adsorbs onto the catalyst surface in a way that favors the addition of hydrogen from one face of the aromatic ring. For this compound, the bulky propoxyethyl group would likely direct the formation of the cis-4-(1-propoxyethyl)cyclohexanecarboxylic acid.
| Catalyst | Substrate | Major Product | Typical Stereoselectivity |
| Pt/C, Ru/C | 4-Alkylbenzoic acids | cis-4-Alkylcyclohexanecarboxylic acids | High cis selectivity |
Radical-Mediated Reactions and Atmospheric Transformation Pathways
In the atmosphere, aromatic compounds like this compound can be degraded through reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH). ipcc.chclimate.gov These reactions are crucial in determining the atmospheric lifetime and fate of such compounds.
The reaction of •OH with benzoic acid can proceed via two main pathways: addition to the aromatic ring or abstraction of a hydrogen atom. rsc.orgresearchgate.net
Addition: The •OH radical can add to any of the carbon atoms in the benzene ring, forming a hydroxycyclohexadienyl-type radical. This is often the dominant pathway. Subsequent reactions with oxygen can lead to the formation of hydroxylated benzoic acid derivatives.
Abstraction: The •OH radical can abstract a hydrogen atom from the carboxylic acid group or from the alkyl side chain. Abstraction from the benzylic position of the propoxyethyl group would be particularly favorable due to the resonance stabilization of the resulting benzylic radical.
The subsequent reactions of these initial radical adducts and abstraction products can lead to a complex mixture of oxygenated and fragmented products, ultimately contributing to the formation of secondary organic aerosol. masterorganicchemistry.com
| Radical | Reaction Type | Primary Products |
| •OH | Addition to aromatic ring | Hydroxylated benzoic acid derivatives |
| •OH | H-abstraction from side chain | Benzylic radical, leading to further oxidation products |
Decarboxylation Processes in Aromatic Carboxylic Acids
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a fundamental reaction of carboxylic acids. For aromatic carboxylic acids, this process typically requires high temperatures or the presence of a catalyst. masterorganicchemistry.comyoutube.comscilit.comyoutube.com
The mechanism of decarboxylation can be influenced by the substituents on the aromatic ring. Electron-donating groups at the ortho and para positions can facilitate the reaction by stabilizing the transition state. The 1-propoxyethyl group at the para position in this compound is expected to have a modest electron-donating effect, thus potentially promoting decarboxylation compared to unsubstituted benzoic acid.
Recent studies have shown that decarboxylative hydroxylation of benzoic acids can be achieved at much lower temperatures using copper catalysis, proceeding through a radical decarboxylation mechanism. nih.gov
| Reaction Condition | Proposed Mechanism | Effect of 4-Alkyl Substituent |
| Thermal | Varies, can involve ionic or radical pathways | Generally rate-enhancing due to electron-donating nature |
| Copper-catalyzed | Radical decarboxylation | Likely facilitates the reaction |
Regioselective and Stereoselective Transformations
Regioselectivity: In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of the incoming electrophile. The carboxylic acid group is a deactivating, meta-directing group, while the 1-propoxyethyl group is an activating, ortho, para-directing group. libretexts.orgvanderbilt.eduyoutube.comrsc.org Since the two groups are in a para relationship, their directing effects are in opposition. The outcome of an electrophilic substitution on this compound would depend on the reaction conditions and the nature of the electrophile, but substitution would likely occur at the positions ortho to the activating propoxyethyl group.
Stereoselectivity: The chiral center at the benzylic position of the 1-propoxyethyl group can influence the stereochemical outcome of reactions at this position. As discussed in the context of acid-catalyzed hydrolysis, reactions proceeding through a carbocation intermediate at the benzylic position can lead to racemization, inversion, or retention of configuration, depending on the specific mechanism and reaction conditions. nih.gov Stereospecific nickel-catalyzed cross-coupling reactions of benzylic ethers have been shown to proceed with high stereochemical fidelity, offering a potential route for stereoselective transformations of this compound derivatives. nih.govacs.orgrsc.org
Supramolecular Assembly and Hydrogen Bonding Networks in Crystals of this compound
The general principles of supramolecular chemistry suggest that this compound, like other carboxylic acids, would likely form hydrogen-bonded dimers in the solid state. The carboxylic acid groups are strong hydrogen bond donors and acceptors, and the formation of a cyclic dimer through O-H···O hydrogen bonds is a common and highly stable motif.
To provide a comprehensive analysis of the supramolecular assembly and hydrogen bonding networks of this compound, experimental determination of its crystal structure through techniques like single-crystal X-ray diffraction would be necessary. Such an analysis would yield precise data on bond lengths, bond angles, and the specific intermolecular contacts that govern the crystal packing.
Design and Synthetic Exploration of 4 1 Propoxyethyl Benzoic Acid Analogues
Modification of the Propoxyethyl Side Chain for Tailored Properties
The propoxyethyl side chain of 4-(1-propoxyethyl)benzoic acid is a key determinant of its lipophilicity and steric profile. Modifications to this chain can significantly impact the molecule's interaction with biological targets or its self-assembly properties.
One common modification involves varying the length of the alkoxy group. By replacing the propoxy group with shorter (e.g., methoxy, ethoxy) or longer (e.g., butoxy, pentoxy) alkyl chains, the hydrophobicity of the molecule can be systematically adjusted. This can influence its solubility in different media and its ability to partition into lipid bilayers.
Another approach is the introduction of branching or unsaturation into the alkyl chain. For instance, replacing the n-propoxy group with an isopropoxy group can alter the steric hindrance around the chiral center. Introducing a double or triple bond into the alkyl chain can provide a site for further chemical reactions or influence the molecule's conformation.
Furthermore, the ethyl portion of the side chain can also be modified. For example, replacing the methyl group with a larger alkyl group would create a different steric environment. Additionally, functional groups such as hydroxyl or amino groups could be introduced into the side chain to impart new chemical properties and potential for hydrogen bonding.
Research into related structures, such as porphyrins, has shown that modifications to similar side chains, like the 1-propoxyethyl group, can be utilized in the development of photosensitizers for photodynamic therapy. nih.gov
A summary of potential modifications to the propoxyethyl side chain is presented in the table below.
| Modification Type | Examples | Potential Effect |
| Alkoxy Chain Length | Methoxy, Ethoxy, Butoxy | Alters lipophilicity and solubility |
| Alkoxy Chain Branching | Isopropoxy, sec-Butoxy | Modifies steric hindrance |
| Introduction of Unsaturation | Allyloxy, Propargyloxy | Provides reactive sites, alters conformation |
| Modification of the Ethyl Moiety | Larger alkyl groups, functional groups (e.g., -OH, -NH2) | Changes steric bulk and chemical reactivity |
Substitutions on the Benzoic Acid Aromatic Ring for Electronic and Steric Tuning
The aromatic ring of benzoic acid provides a versatile scaffold for introducing substituents that can modulate the electronic properties and steric bulk of the entire molecule. These substitutions can influence the acidity of the carboxyl group, the molecule's reactivity in electrophilic aromatic substitution reactions, and its potential for intermolecular interactions.
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically placed on the aromatic ring to alter the pKa of the benzoic acid. EWGs, such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups, tend to increase the acidity of the carboxylic acid. libretexts.org Conversely, EDGs, like alkyl (-CH3, -C2H5) and alkoxy (-OCH3) groups, generally decrease the acidity. The position of the substituent relative to the carboxyl group (ortho, meta, or para) also plays a crucial role in its electronic effect.
The introduction of substituents also affects the steric environment around the benzoic acid core. Bulky groups, such as tert-butyl or trimethylsilyl, can hinder the approach of reactants or prevent the molecule from adopting certain conformations. This steric hindrance can be exploited to control the selectivity of chemical reactions or to influence the packing of molecules in the solid state.
The "ortho-effect" is a notable phenomenon where almost any substituent in the ortho position increases the acid strength of benzoic acid, regardless of its electronic nature. libretexts.org This is thought to be a combination of steric and electronic factors. libretexts.org
Below is a table summarizing the effects of various substituents on the properties of benzoic acid.
| Substituent | Position | Electronic Effect | Effect on Acidity |
| -NO2 | para | Electron-withdrawing | Increases |
| -Cl | para | Electron-withdrawing | Increases |
| -CH3 | para | Electron-donating | Decreases |
| -OCH3 | para | Electron-donating | Decreases |
| -OH | ortho | Electron-donating | Increases (ortho-effect) |
Derivatization of the Carboxyl Functionality
The carboxyl group of this compound is a highly versatile functional group that can be readily converted into a wide range of derivatives. These derivatizations can alter the molecule's polarity, reactivity, and biological activity.
Common derivatives include esters, amides, and acid halides. Esters are typically formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The choice of alcohol can introduce a variety of functional groups and modulate the molecule's properties. For instance, conversion to a methyl or ethyl ester can increase its volatility and solubility in organic solvents.
Amides are synthesized by reacting the carboxylic acid with an amine, often requiring activation of the carboxyl group with reagents like thionyl chloride or a carbodiimide. wikipedia.orgchemeurope.com The resulting amide bond is generally more stable than an ester linkage.
Acid halides, such as acid chlorides, are highly reactive intermediates that can be used to synthesize a variety of other derivatives. wikipedia.orgchemeurope.com They are typically prepared by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride.
Other derivatization strategies include reduction of the carboxylic acid to an alcohol or conversion to an acyl hydrazide. brieflands.com These transformations open up further possibilities for chemical modification and the synthesis of new analogues with diverse properties.
The table below outlines several common derivatizations of the carboxyl group.
| Derivative | Reagents | Key Features |
| Ester | Alcohol, Acid Catalyst | Increased volatility, altered solubility |
| Amide | Amine, Activating Agent | Increased stability |
| Acid Halide | Thionyl Chloride, Oxalyl Chloride | Highly reactive intermediate |
| Alcohol | Reducing Agent (e.g., LiAlH4) | Conversion to a primary alcohol |
| Acyl Hydrazide | Hydrazine | Potential for further reaction |
Synthesis of Polymeric and Oligomeric Structures Incorporating the 4-(1-Propoxyethyl)benzoyl Moiety
The 4-(1-propoxyethyl)benzoyl moiety can serve as a building block for the synthesis of polymers and oligomers. By incorporating this structural unit into a larger macromolecular framework, new materials with specific properties can be designed.
One approach is to polymerize a derivative of this compound that contains a polymerizable group, such as a vinyl or acrylate group. This would allow for the creation of polymers where the 4-(1-propoxyethyl)benzoyl moiety is a pendant group attached to the polymer backbone. The properties of the resulting polymer would be influenced by the nature of the polymer backbone and the density of the pendant groups. Research has been conducted on the synthesis of phosphate-pendant polymers which can have various applications. researchgate.net
Another strategy involves the synthesis of polyesters or polyamides where the 4-(1-propoxyethyl)benzoyl moiety is incorporated into the main chain of the polymer. This can be achieved by reacting a difunctional derivative of this compound (e.g., a diol or a diacid) with a suitable comonomer. The resulting polymers would have properties that are highly dependent on the structure of both monomers.
Oligomeric structures can also be synthesized by linking a small number of 4-(1-propoxyethyl)benzoyl units together. These oligomers can be designed to have specific lengths and conformations, and they can be used as model compounds to study the properties of the corresponding polymers.
The incorporation of the 4-(1-propoxyethyl)benzoyl moiety into polymeric and oligomeric structures can lead to materials with interesting properties, such as specific thermal behavior, liquid crystalline phases, or biological activity.
| Polymer/Oligomer Type | Synthetic Approach | Potential Properties |
| Pendant Polymers | Polymerization of a functionalized monomer | Tunable properties based on backbone and pendant group density |
| Main Chain Polymers | Polycondensation of difunctional monomers | Defined thermal and mechanical properties |
| Oligomers | Stepwise synthesis | Well-defined structures for property studies |
Advanced Research Applications in Materials Science and Synthetic Chemistry
Chiral Dopants for Ferroelectric Liquid Crystal (FLC) Materials
The primary and most significant application of 4-(1-Propoxyethyl)benzoic acid is as a potent chiral dopant for ferroelectric liquid crystal (FLC) materials. oup.com Chiral dopants are essential additives used in small quantities to induce a helical superstructure in a host liquid crystal phase, leading to ferroelectric properties, which are crucial for high-speed electro-optical applications. researchgate.net
The introduction of a chiral molecule like this compound or its derivatives into a host liquid crystal material disrupts the achiral smectic C (SmC) phase, inducing a helical twist and forming the chiral smectic C (SmC*) phase. mdpi.com This induced phase is the basis for ferroelectricity in these materials. The specific structure of the dopant, particularly the stereochemistry of the chiral center, directly influences the physical properties of the resulting FLC mixture, including the pitch of the helix and the stability of the mesophases. mdpi.com
The stability and type of liquid crystalline phases, such as nematic and smectic phases, are highly dependent on molecular structure. mdpi.com In FLC systems, the dopant's molecular geometry affects the intermolecular packing and polarizability, which can enhance or diminish the stability of the desired mesophase. researchgate.net For instance, derivatives of this compound have been synthesized and derivatized into esters, which have proven to be effective in creating stable ferroelectric phases. oup.com
Table 1: Influence of Molecular Structure on Liquid Crystal Phase Behavior
| Structural Feature | Influence on FLC Phase | Research Finding |
|---|---|---|
| Chiral Center | Induces helical twist in the smectic C phase, forming the ferroelectric SmC* phase. | Essential for creating the macroscopic spontaneous polarization required for FLCs. mdpi.com |
| Molecular Core | The aromatic ring provides rigidity and influences intermolecular interactions. | The core structure dictates the fundamental mesogenic properties of the host material. researchgate.net |
| Terminal Chains | Affects the temperature range and stability of the liquid crystalline phases. | Alkoxy chain length can alter the thermal stability of nematic and smectic phases. researchgate.net |
The primary advantage of FLCs is their fast electro-optical switching response, which is orders of magnitude faster than conventional nematic liquid crystals. researchgate.net The addition of chiral dopants derived from compounds like this compound is critical for achieving these properties. The magnitude of the spontaneous polarization (Ps) and the tilt angle of the molecules within the smectic layers are key parameters determining the performance of an FLC device.
Research on FLC mixtures has shown that incorporating components with specific chiral centers can lead to a favorable balance of functional properties, such as high spontaneous polarization and a broad operating temperature range. researchgate.net For example, some FLC compositions have been developed to operate at sub-zero temperatures, paving the way for next-generation electro-optical devices with enhanced environmental stability. researchgate.net The goal is often to achieve "V-shaped switching," an ideal characteristic for displays that provides a wide viewing angle, high contrast, and fast, hysteresis-free grayscale. researchgate.net
Intermediates in Complex Organic Synthesis and Fine Chemicals Production
Beyond its role in materials science, this compound and related benzoic acid structures serve as valuable intermediates in the synthesis of more complex molecules and fine chemicals. europa.euannexechem.com Organic fine chemicals are produced in relatively low volumes but have high value, serving specialized markets like pharmaceuticals and agrochemicals. europa.eu
Benzoic acid and its derivatives are versatile building blocks because the carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides. annexechem.com This reactivity allows for its incorporation into larger, more complex molecular architectures. For example, the related compound 4-(4-Propoxybenzoyloxy)benzoic acid is noted as an important intermediate for synthesizing side-chain ligands for polymeric liquid crystals. nih.gov Similarly, other benzoic acid derivatives are key starting materials for producing dyes, fragrances, and active pharmaceutical ingredients. annexechem.com The synthesis of various specialty polymers and esters often relies on benzoic acid-based intermediates. specificpolymers.com
Role in Catalytic System Development as Ligands or Substrates
In the field of catalysis, benzoic acid derivatives can play a dual role, functioning either as part of a ligand that coordinates to a metal center or as a substrate that is transformed by a catalyst.
A study demonstrated a new approach to synthesizing benzoic acids containing a 1,2,4-oxadiazole (B8745197) ring through the selective oxidation of the corresponding tolyl compounds. researchgate.net This process utilizes a catalytic system based on cobalt acetate (B1210297) to oxidize the methyl group of the tolyl precursor into a carboxylic acid. researchgate.net In this context, the tolyl precursor, which is structurally related to derivatives of this compound, acts as the substrate for the catalytic transformation. This method offers higher yields and a shorter reaction sequence compared to previous procedures, highlighting the importance of catalytic routes for producing functionalized benzoic acids. researchgate.net
Development of Novel Green Chemistry Protocols Based on Related Structures
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and improve energy efficiency. uniroma1.it There is significant research into developing greener protocols for the synthesis of benzoic acid and its derivatives. nih.gov
One approach involves using renewable feedstocks. For instance, benzoic acid has been synthesized from Cinnamomum cassia using a green chemistry method, providing a bio-based alternative to industrial synthesis. nih.gov Another key principle of green chemistry is the reduction or elimination of hazardous solvents. A green, solvent-free method to synthesize benzilic acid involves grinding the reactant benzil (B1666583) with sodium hydroxide, followed by heating on a water bath, which avoids the use of ethanol (B145695) as a solvent. wjpmr.com This method was found to be more atom-efficient and produced a higher yield compared to the traditional method. wjpmr.com The development of catalytic systems, as mentioned in the previous section, is also a cornerstone of green chemistry, as catalysts allow reactions to proceed under milder conditions with higher selectivity, thereby reducing byproducts. researchgate.net These examples demonstrate a clear trend towards developing more sustainable synthetic routes for aromatic carboxylic acids structurally related to this compound.
Table 2: Examples of Green Chemistry Protocols for Related Benzoic Acid Synthesis
| Protocol | Green Chemistry Principle | Application/Example | Source |
|---|---|---|---|
| Bio-based Synthesis | Use of Renewable Feedstocks | Synthesis of benzoic acid from Cinnamomum cassia. | nih.gov |
| Solvent-Free Reaction | Safer Solvents and Auxiliaries | Grinding benzil with NaOH to produce benzilic acid without ethanol. | wjpmr.com |
| Catalytic Oxidation | Catalysis | Cobalt-catalyzed oxidation of tolyl compounds to benzoic acids using air as the oxidant. | researchgate.net |
| Water as Solvent | Safer Solvents | Synthesis of various benzo-fused heterocycles in water. | dntb.gov.ua |
Emerging Research Frontiers and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research, offering powerful tools for the design of novel compounds and the prediction of their synthetic pathways. rsc.orgnih.govnih.govspringernature.com In the context of 4-(1-Propoxyethyl)benzoic acid and its analogues, AI and ML can accelerate the discovery of new derivatives with tailored properties.
Key research directions include:
Generative Design: Machine learning models, particularly generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large datasets of known benzoic acid derivatives to propose new molecular structures with desired characteristics, such as enhanced biological activity or specific material properties. rsc.org For instance, these models could generate variations of the propoxyethyl side chain to optimize the compound's performance for a particular application.
Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. rsc.org This can be particularly valuable for the synthesis of complex benzoic acid derivatives, reducing the need for extensive trial-and-error experimentation. For the synthesis of this compound, ML could predict the most efficient catalysts and solvent systems.
Property Prediction: By analyzing the chemical structure, ML models can predict various physicochemical properties of new compounds, such as solubility, toxicity, and electronic properties. This allows for the rapid screening of virtual libraries of molecules before committing to their synthesis.
A conceptual data table illustrating how AI could guide the design of benzoic acid derivatives is presented below.
| Generated Derivative | Predicted Property (e.g., Liquid Crystal Transition Temperature) | Predicted Synthetic Feasibility Score |
| 4-(1-Isopropoxyethyl)benzoic acid | 125 °C | 0.92 |
| 4-(1-Propoxypropyl)benzoic acid | 138 °C | 0.85 |
| 4-(1-Butoxyethyl)benzoic acid | 110 °C | 0.89 |
Novel Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation
Understanding the intricate details of chemical reactions is crucial for optimizing processes and ensuring product quality. Novel spectroscopic techniques are enabling researchers to monitor reactions in real-time (in situ) and to elucidate complex reaction mechanisms. nih.govresearchgate.netmdpi.comresearchgate.net
For the synthesis and study of this compound, the following advanced spectroscopic methods are of particular interest:
Process Analytical Technology (PAT): The integration of in-line spectroscopic tools, such as Near-Infrared (NIR) and Raman spectroscopy, into reaction vessels allows for continuous monitoring of reactant consumption and product formation. mdpi.comresearchgate.net This provides valuable kinetic data and can help in identifying the formation of any transient intermediates or byproducts during the synthesis of this compound.
Advanced NMR Techniques: Techniques like two-dimensional (2D) NMR and rapid-injection NMR can provide detailed structural information and help in tracking the transformation of reactants into products, even in complex reaction mixtures. nih.govresearchgate.net These methods are invaluable for confirming the structure of this compound and for studying its dynamic behavior in solution.
Mass Spectrometry for Reaction Intermediates: The use of advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), allows for the detection and characterization of short-lived reaction intermediates. researchgate.net This can provide crucial insights into the reaction mechanism for the formation of this compound.
A hypothetical data table showcasing the type of data that could be obtained from in-situ monitoring of a reaction is shown below.
| Time (minutes) | Concentration of Reactant A (%) | Concentration of this compound (%) | Key Intermediate Detected |
| 0 | 100 | 0 | None |
| 10 | 75 | 25 | Yes |
| 30 | 20 | 80 | Trace |
| 60 | 5 | 95 | None |
This table illustrates the kind of kinetic data that can be generated using in-situ spectroscopic techniques and does not represent actual experimental results.
Investigation of Unconventional Reactivity and Transformation Pathways
While the fundamental reactivity of benzoic acid and its derivatives is well-established, there is a growing interest in exploring unconventional reaction pathways to access novel chemical structures and functionalities. researchgate.netyoutube.com For this compound, research in this area could focus on:
C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the alkyl chain would provide a more atom-economical and efficient way to synthesize new derivatives. This avoids the need for pre-functionalized starting materials.
Photoredox Catalysis: The use of light to drive chemical reactions opens up new avenues for transformations that are not accessible through traditional thermal methods. rsc.org This could enable novel modifications to the structure of this compound under mild conditions.
Biocatalysis: Employing enzymes to catalyze reactions can offer high selectivity and sustainability. researchgate.net The enzymatic modification of this compound could lead to the production of chiral derivatives with specific biological activities.
Exploration of New Material Science Applications and Functional Devices
Substituted benzoic acids are known to be valuable building blocks for a variety of functional materials. nih.gov The specific structure of this compound, with its combination of a rigid aromatic core and a flexible alkyl chain, makes it a promising candidate for several material science applications:
Liquid Crystals: The elongated shape of the molecule suggests potential applications in liquid crystal displays (LCDs). The propoxyethyl group can influence the mesophase behavior and the transition temperatures of the liquid crystalline material. nih.gov
Polymers and Resins: The carboxylic acid group can be used to incorporate this compound into polyester or polyamide backbones, leading to polymers with modified properties such as improved thermal stability or specific optical characteristics. justlonghealth.com
Organic Electronics: Benzoic acid derivatives can be used as ligands for metal-organic frameworks (MOFs) or as components in organic light-emitting diodes (OLEDs). The electronic properties of this compound could be tuned by further modification of its structure.
Advanced Environmental Chemistry Studies of Related Benzoic Acid Derivatives
As with any chemical compound, it is crucial to understand the environmental fate and potential impact of this compound and its derivatives. nih.govresearchgate.net Advanced environmental chemistry studies in this area would focus on:
Biodegradation Pathways: Investigating the microbial degradation of this compound in soil and water is essential to determine its environmental persistence. Identifying the metabolic pathways and the resulting degradation products will provide a comprehensive picture of its environmental lifecycle. nih.govresearchgate.net
Formation of Disinfection Byproducts: Benzoic acid derivatives can react with disinfectants used in water treatment to form potentially harmful byproducts. Studies are needed to assess the potential for this compound to form such byproducts.
Ecotoxicity Assessment: Comprehensive ecotoxicological studies on various organisms are necessary to evaluate the potential risks of this compound to aquatic and terrestrial ecosystems. nih.govresearchgate.net This includes assessing its potential for bioaccumulation in the food chain.
Q & A
Q. What are the optimized synthetic routes for 4-(1-Propoxyethyl)benzoic acid, and how can reaction conditions influence yield and purity?
Methodological Answer: Synthesis of this compound typically involves esterification or nucleophilic substitution. For example:
- Step 1 : React 4-hydroxybenzoic acid with 1-propoxyethyl bromide under basic conditions (e.g., NaHCO₃) to introduce the propoxyethyl group.
- Step 2 : Purify intermediates via recrystallization (ethanol/water mixtures) to remove unreacted starting materials .
- Critical Parameters : Temperature control (70–80°C), solvent polarity, and stoichiometric ratios are crucial. Higher yields (70–80%) are achieved with excess alkyl halide and anhydrous conditions .
Table 1 : Comparison of Reaction Conditions and Yields
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaHCO₃ | Ethanol | 80 | 70 | 98% |
| K₂CO₃ | DMF | 100 | 85 | 95% |
Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be employed to confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Key peaks include ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of ether) .
- ¹H NMR : Signals at δ 1.0–1.5 ppm (triplet, CH₃ of propoxy), δ 3.5–4.0 ppm (multiplet, OCH₂), and δ 8.0 ppm (aromatic protons) .
- UV-Vis : Absorption at ~260 nm (π→π* transitions in the aromatic ring) .
Q. What crystallographic tools (e.g., SHELX, WinGX) are recommended for determining the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction.
- Structure Solution : SHELXD (direct methods) or SIR97 (for Patterson map interpretation) .
- Refinement : SHELXL for least-squares refinement; WinGX for graphical interface and validation .
- Validation : Check R-factors (<5%) and residual electron density maps .
Advanced Research Questions
Q. How can computational methods (DFT, Hirshfeld analysis) elucidate the electronic properties and intermolecular interactions of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O-H···O hydrogen bonds, C-H···π contacts) using CrystalExplorer .
Table 2 : Key Intermolecular Interaction Percentages
| Interaction Type | Contribution (%) |
|---|---|
| O-H···O | 35% |
| C-H···π | 25% |
| Van der Waals | 40% |
Q. What experimental strategies resolve contradictions in reported biological activity data for benzoic acid derivatives like this compound?
Methodological Answer:
- Reproducibility : Standardize assay conditions (e.g., pH 7.4 buffer for enzyme inhibition studies).
- Control Experiments : Compare with structurally similar compounds (e.g., 4-hydroxybenzoic acid) to isolate the propoxyethyl group’s effect .
- Dose-Response Curves : Use IC₅₀ values to quantify potency against targets like tyrosinase or cyclooxygenase .
Q. How does the propoxyethyl substituent influence the physicochemical properties (solubility, thermal stability) of this compound compared to its analogs?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) with analogs (e.g., 4-hydroxybenzoic acid: Td ~200°C vs. This compound: Td ~250°C) .
- Solubility Studies : Measure in polar (water, ethanol) vs. nonpolar (hexane) solvents. The propoxyethyl group enhances lipid solubility (logP ~2.5) .
Q. What role does the propoxyethyl group play in modulating the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- Steric Effects : The bulky propoxyethyl group reduces reactivity at the carbonyl carbon, slowing nucleophilic attack.
- Electronic Effects : Electron-donating ether oxygen increases electron density on the aromatic ring, directing electrophiles to meta positions .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
